8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
83674-15-1 |
|---|---|
Molecular Formula |
C10H8F3NO |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-3,14H,4-5H2 |
InChI Key |
WUQPOLBZMZKXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization with Trifluoroacetic Acid Precursors
Mechanism :
This method involves condensing aniline derivatives with trifluoroacetic acid (TFA) precursors under acidic conditions to form the quinolinone backbone, with the CF₃ group positioned at the 8-position.
Steps :
-
Starting Materials : Aniline derivatives (e.g., 8-amino-2,3-dihydroquinolin-4(1H)-one) and trifluoroacetic acid precursors.
-
Reaction Conditions : High temperatures (80–120°C) in acidic media (e.g., H₂SO₄ or TFA).
-
Product Formation : Cyclization and dehydration yield the target compound.
Advantages :
-
Single-step synthesis.
-
Compatibility with TFA precursors for CF₃ introduction.
Limitations :
Cross-Coupling Trifluoromethylation Using Nickel Catalysts
Mechanism :
A brominated precursor undergoes nickel-catalyzed cross-coupling with trifluoromethyltrimethylsilane (TMSCF₃) to replace the bromine atom with CF₃.
Steps :
-
Precursor Synthesis : 8-Bromo-2,3-dihydroquinolin-4(1H)-one is prepared via electrophilic bromination.
-
Trifluoromethylation :
-
Reagents : TMSCF₃, KF, PIDA (pyridine iodide), Ni(TFA)₂, DPPBac (diphenylphosphine ligand).
-
Conditions : 1,2-Dichloroethane (DCE) at room temperature.
-
-
Workup : Purification via column chromatography.
Yield :
Up to 82% in analogous reactions (e.g., 7-TFM derivatives).
| Reagent/Condition | Role |
|---|---|
| TMSCF₃ | CF₃ source |
| Ni(TFA)₂ | Catalyst |
| DPPBac | Ligand for Ni |
| PIDA | Oxidizing agent |
Advantages :
-
High regioselectivity for 8-position CF₃.
-
Mild reaction conditions.
Limitations :
Bromination Followed by Trifluoromethylation
Mechanism :
A two-step process involving bromination of the parent quinolinone followed by CF₃ substitution.
Steps :
-
Bromination :
-
Reagents : PBr₃ or NBS (N-bromosuccinimide).
-
Conditions : Acetic acid or DCM at 0–25°C.
-
-
CF₃ Substitution :
-
Reagents : CF₃I, CuCF₃, or TMSCF₃ with a catalyst.
-
Conditions : Polar solvents (e.g., DMF) at elevated temperatures.
-
Yield :
Variable, depending on bromination efficiency and substitution conditions.
Advantages :
-
Flexible CF₃ introduction post-cyclization.
-
Broad applicability to diverse quinolinones.
Limitations :
Perfluoroalkyl Sulfonate-Mediated Trifluoromethylation
Mechanism :
Perfluoroalkyl sulfonates (e.g., C₆F₁₃SO₂Na) transfer CF₃ groups to aromatic rings under specific conditions.
Steps :
-
Precursor : 8-Halo-2,3-dihydroquinolin-4(1H)-one (e.g., bromo or chloro).
-
Reagents : C₆F₁₃SO₂Na, PPh₃, Ph₂PCl, AgF.
-
Conditions : MeCN at 50°C for 5 hours.
Yield :
82% reported for 1-TFM analogs.
Advantages :
-
Direct CF₃ introduction without pre-bromination.
-
High efficiency in analogous systems.
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Key Reagents |
|---|---|---|---|---|
| Condensation | N/A | Moderate | High | TFA precursors |
| Ni-Catalyzed | 82 | High | Moderate | TMSCF₃, Ni(TFA)₂ |
| Bromination + Sub | Variable | Moderate | Low | PBr₃, CF₃I |
| Perfluoro Reagents | 82 | Moderate | Low | C₆F₁₃SO₂Na |
Research Findings and Challenges
Challenges in Regioselectivity
Achieving exclusive CF₃ substitution at the 8-position remains challenging. Methods like bromination require precise directing groups or catalysts to avoid competing substitutions.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide and copper catalysts are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinolinone and dihydroquinolinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one derivatives as antiviral agents against coronaviruses, particularly Middle East respiratory syndrome coronavirus (MERS-CoV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
- MERS-CoV Inhibition : A study synthesized several derivatives of 2,3-dihydroquinolin-4(1H)-one and identified compounds with high inhibitory activity against MERS-CoV. One notable derivative exhibited an IC50 value of 86 nM with low cytotoxicity, indicating its potential as a therapeutic candidate for treating MERS-CoV infections .
- SARS-CoV-2 Activity : Another investigation focused on quinolone-triazole conjugates that included 8-(trifluoromethyl) substitutions. Some of these compounds demonstrated potent antiviral activity against SARS-CoV-2, outperforming standard reference drugs. The selectivity index indicated significant efficacy, suggesting that modifications to the quinoline structure can enhance antiviral properties .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through various studies:
- Mechanism of Action : Research indicates that similar tetrahydroquinoline derivatives can act as selective phosphodiesterase inhibitors, modulating cyclic adenosine monophosphate (cAMP) levels. This modulation plays a crucial role in reducing inflammatory responses in animal models .
- Case Studies : Several studies have reported the efficacy of these compounds in reducing disease severity in autoimmune conditions such as rheumatoid arthritis. For instance, specific tetrahydroquinoline derivatives were shown to significantly modulate T-helper 17 cell responses, leading to reduced inflammation and disease progression .
Cancer Research
The structural characteristics of this compound make it a candidate for cancer research:
- Anticancer Activity : Compounds related to this class have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl group enhances the potency against various cancer types by increasing lipophilicity and improving cellular uptake .
- Structure-Activity Relationship : Understanding the structure-activity relationship is essential for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups like trifluoromethyl has been shown to enhance anticancer efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain pathways, such as the NF-kB inflammatory pathway, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Electronic Modifications
Halogen-Substituted Derivatives
- 8-Bromo-2,3-dihydroquinolin-4(1H)-one (CAS: 38470-29-0): Bromine at the 8-position increases molecular weight and polarizability compared to -CF₃. However, brominated analogs are less lipophilic (logP ~2.5 vs. ~3.0 for -CF₃) and may exhibit different reactivity in cross-coupling reactions .
- 6- or 8-Halogenated Derivatives : 8-Substituted compounds (e.g., 8-Cl, 8-F) show reduced reactivity in Mannich reactions compared to 6-substituted analogs, likely due to steric hindrance .
Sulfonyl and Methylidene Derivatives
- 3-Methylidene-1-sulfonyl Derivatives: These compounds (e.g., 2-ethyl-3-methylidene-1-phenylsulfonyl analog) exhibit planar configurations that enhance DNA intercalation, contributing to cytotoxicity (IC₅₀ < 1 µM in HL-60 cells) . The trifluoromethyl group, being non-planar, may reduce DNA binding but improve membrane permeability.
Non-Planar Bioisosteres
- Carbon-for-Nitrogen Replacement: Replacing the quinolinone nitrogen with carbon (e.g., compound 56 in ) reduces planarity and alters binding to hepatitis B virus capsid proteins. The -CF₃ group may similarly disrupt π-π stacking but enhance hydrophobic interactions .
Pharmacological Activity
Anticancer Activity
- Cytotoxicity : 3-Methylidene-1-sulfonyl derivatives show potent activity against HL-60 leukemia cells (IC₅₀ = 0.8 µM), while 8-CF₃ analogs are hypothesized to target kinases due to -CF₃'s electron-withdrawing effects .
- Selectivity: 2-Ethyl-3-methylidene derivatives exhibit 5-fold selectivity for cancer cells over normal HUVEC cells. The -CF₃ group may improve selectivity by reducing off-target interactions .
Antifungal Activity
- Semicarbazone Derivatives : 8-Fluoro analogs (e.g., compound Ⅰ14 in ) inhibit Candida albicans (MIC = 8 µg/mL), comparable to fluconazole. The -CF₃ group could enhance potency via increased membrane penetration .
Enzyme Inhibition
- Succinate Dehydrogenase (SDH): Compound 4e (2,3-dihydroquinolin-4(1H)-one derivative) inhibits SDH with IC₅₀ = 0.2 µM, outperforming fluopyram. The -CF₃ group may stabilize enzyme-ligand interactions through fluorine bonding .
Biological Activity
8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and palladium-catalyzed reactions. The trifluoromethyl group is often introduced to enhance the compound's biological activity by modifying electronic properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinolinone derivatives, including this compound. For instance, a study reported that related compounds exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) . The mechanism of action appears to involve:
- Induction of Apoptosis : Compounds similar to this compound have been shown to activate caspases, leading to programmed cell death. In HL-60 cells treated with a related compound, apoptosis rates increased significantly compared to controls .
- Inhibition of Cell Proliferation : The compound has demonstrated a dose-dependent inhibition of cell proliferation. For example, at a concentration of 1.8 µM, a related analog reduced BrdU incorporation significantly .
Antimicrobial Activity
The quinolinone scaffold has also been investigated for its antimicrobial properties. A study focusing on QSAR (Quantitative Structure-Activity Relationship) models indicated that modifications at specific positions on the quinolinone ring could enhance activity against Mycobacterium tuberculosis . The results suggested that certain substituents improved binding affinity to key bacterial targets.
Case Study 1: Anticancer Efficacy
A series of synthesized quinolinones were tested for cytotoxicity against various cancer cell lines. The most promising analogs exhibited IC50 values in the low micromolar range against HL-60 cells, indicating potent anticancer activity. Notably, one analog demonstrated over five-fold higher cytotoxicity against cancer cells compared to normal human umbilical vein endothelial cells (HUVEC) .
Case Study 2: Antitubercular Activity
Another investigation utilized molecular docking studies combined with QSAR analysis to assess the potential of this compound as an antitubercular agent. The study found that certain modifications led to enhanced binding affinities for InhA and DprE1 enzymes involved in the mycobacterial cell wall synthesis .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Caspase Activation : Induction of apoptosis through caspase pathways has been noted as a critical mechanism in its anticancer effects.
- Targeting Bacterial Enzymes : Inhibition of enzymes crucial for bacterial survival has been observed in antimicrobial studies.
Q & A
Basic: What are the common synthetic routes for 8-(trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one, and how are they optimized for yield and purity?
Answer:
The compound is typically synthesized via cyclization reactions. For example, palladium-catalyzed 1,2-amino carbonylation of 1,3-dienes with (N-SO₂Py)-2-iodoanilines efficiently constructs the 2,3-dihydroquinolin-4(1H)-one scaffold . Alternative methods include cyclization of 2-aminoacetophenone derivatives with aldehydes using pyrrolidine as a catalyst, achieving high yields (e.g., 95% for analogous compounds) . Optimization involves adjusting solvent polarity (e.g., aqueous vs. organic media), temperature (60–80°C), and catalyst loading (5–10 mol%) to balance reaction efficiency and purity. Characterization via NMR and IR confirms structural integrity .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To resolve substituent positions and confirm regioselectivity. For example, the trifluoromethyl group at position 8 causes distinct downfield shifts (δ ~7.5–7.8 ppm for aromatic protons) .
- IR spectroscopy : Detects carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and NH stretches at ~3330–3370 cm⁻¹ .
- LC-MS/ESI-HRMS : Validates molecular weight (e.g., m/z 291.09 for C₁₆H₁₂F₃NO) and detects impurities .
Advanced: How do catalytic mechanisms differ in synthesizing 2,3-dihydroquinolin-4(1H)-one derivatives?
Answer:
Catalysts like palladium and pyrrolidine operate via distinct pathways:
- Palladium : Mediates carbonylation and cyclization through oxidative addition and migratory insertion, enabling C–N bond formation in 1,3-dienes .
- Pyrrolidine : Acts as a Brønsted base, deprotonating intermediates to accelerate cyclization. For example, it facilitates enamine formation in 2-aminoacetophenone-benzaldehyde reactions, reducing side products .
Contradictions arise in solvent compatibility: aqueous media favor palladium, while pyrrolidine requires polar aprotic solvents (e.g., DMF) .
Advanced: How can structural contradictions in X-ray crystallography data be resolved for dihydroquinolinone derivatives?
Answer:
Crystal packing effects and conformational flexibility often lead to discrepancies. For example, rac-2-(2-chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one exhibits a 43.24° dihedral angle between fused rings, altering π-π stacking interactions . Resolution strategies include:
- DFT calculations : To compare experimental and theoretical bond angles.
- Hirshfeld surface analysis : To quantify intermolecular forces (e.g., C–H⋯O hydrogen bonds) .
- Temperature-dependent crystallography : To assess thermal motion effects on torsion angles.
Advanced: What methodologies evaluate the biological activity of this compound analogs?
Answer:
- In vitro cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., pediatric solid tumors) to measure IC₅₀ values .
- Kinase inhibition studies : EGFR or tubulin binding assays with fluorescence polarization or SPR to determine Ki values .
- Molecular docking : Validates interactions with target proteins (e.g., EGFR tyrosine kinase) using AutoDock or Schrödinger .
Contradictions in activity (e.g., low potency despite favorable docking scores) may arise from poor solubility or metabolic instability, requiring SAR optimization .
Advanced: How are structure-activity relationships (SAR) explored for trifluoromethyl-substituted dihydroquinolinones?
Answer:
- Substituent variation : Compare analogs with trifluoromethyl at positions 6, 7, or 7. Position 8 enhances metabolic stability due to steric hindrance .
- Oxime derivatives : Introducing oxime groups (e.g., 6-phenethyl-oxime) improves bioavailability but may reduce target affinity .
- Hybrid scaffolds : Combining with chalcones or thienoquinolines enhances antiproliferative activity but complicates synthetic routes .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Racemization risk : During cyclization, chiral centers (e.g., at position 2) may racemize under high temperatures. Mitigation includes low-temperature catalysis (<50°C) .
- Catalyst recovery : Homogeneous catalysts (e.g., Pd) require costly immobilization for reuse.
- Chromatography limitations : Scaling prep-HPLC for enantiomer separation is impractical. Alternative chiral auxiliaries (e.g., Evans oxazolidinones) improve stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
